3-Benzofuranethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofuranethanamine, also known as alpha-Methyl-3-benzofuranethanamine, is a chemical compound with the molecular formula C11H13NO . It is a benzofuran compound, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide at refluxing temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to an ethanamine group . The IUPAC name for this compound is 1-(1-benzofuran-3-yl)propan-2-amine .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo C−H functionalisations, including alkylations, arylations and heteroarylations, carboxylations, carbamoylations, and C-heteroatom bond formations . The formyl directed alkylation of 3-formylbenzofurans with acrylates using a ruthenium catalyst is another example of a chemical reaction involving benzofuran compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its XLogP3-AA value is 1.7, indicating its partition coefficient between octanol and water .Scientific Research Applications
Alzheimer's Disease Research
3-Benzofuranethanamine-related compounds have been explored for their potential in Alzheimer's disease (AD) treatment. Researchers synthesized hybrid molecules linking a benzofuran ring to N-methyl-N-benzylamine, exhibiting multifunctional drug properties for AD. These compounds showed inhibitory activity against cholinesterase and Abeta fibril formation, with some also demonstrating neuroprotective effects (Rizzo et al., 2008).
Antimicrobial Therapy
Benzofuran derivatives, including this compound, are recognized for their broad biological and pharmacological applications. Recent studies have highlighted their potential as antimicrobial agents against clinically approved targets. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially for developing efficient antimicrobial candidates. Derivatives like psoralen, 8-methoxypsoralen, and angelicin have been used in treating skin diseases such as cancer or psoriasis (Hiremathad et al., 2015).
Anti-Tubercular Agents
Benzofuran is also present in natural products and has shown anti-tubercular activity. Novel series containing 3-chlorobenzofuran derivatives have been synthesized and tested against multidrug-resistant Mycobacterium tuberculosis strains. Some compounds exhibited excellent inhibitory potency and could serve as a lead for future development of potential and effective anti-tubercular agents (Abdullah et al., 2021).
Cognitive and Attention Enhancement
Some benzofuran-based compounds, specifically acting as H3 receptor antagonists, have shown promise in enhancing cognition and attention. These compounds were potent at human and rat H3 receptors and exhibited cognition and attention-enhancing properties in animal models without stimulating locomotor activity. Their potency and selectivity support the potential of H3 receptor antagonists for treating cognitive dysfunction (Cowart et al., 2005).
Antiproliferative Activities
Benzofuran derivatives have been synthesized and evaluated for their antiproliferative potential against cancer cells. Some compounds demonstrated significant inhibition against various cancer cell lines. The study indicates that benzofuran compounds containing nitrogen heterocycles are essential for activity and possess excellent drug-like characteristics, potentially useful as pro-drugs (Santoshkumar et al., 2016).
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
Mechanism of Action
Target of Action
3-Benzofuranethanamine, a derivative of benzofuran, is known to interact with various biological targets. Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to inhibit biogenic amine transporters . .
Mode of Action
Benzofuran derivatives are known to interact with their targets and induce changes that lead to their biological activities . For instance, some benzofuran compounds can inhibit the uptake of neurotransmitters by interacting with human transporters for dopamine, norepinephrine, or serotonin .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities
Result of Action
Benzofuran derivatives are known to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that this compound may also have significant molecular and cellular effects.
properties
IUPAC Name |
2-(1-benzofuran-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEGMOMWJPWYNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.